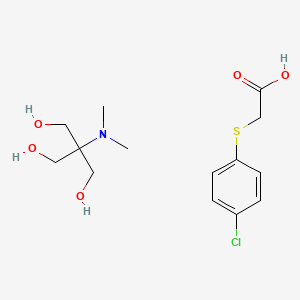
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol” is a complex organic compound that features both a sulfanylacetic acid moiety and a dimethylamino-hydroxymethyl propane-1,3-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol” would likely involve multiple steps, including the formation of the sulfanylacetic acid and the dimethylamino-hydroxymethyl propane-1,3-diol components, followed by their coupling.
Industrial Production Methods
Industrial production methods would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.
Substitution: Substitution reactions might occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential effects on biological systems, possibly as a drug candidate or a biochemical probe.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, such as anti-inflammatory or antimicrobial properties.
Industry
In industry, it might find applications in the development of new materials or as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular or biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenyl)acetic acid: Similar in structure but lacks the sulfanyl group.
2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol: Similar but lacks the sulfanylacetic acid moiety.
Uniqueness
The uniqueness of “2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol” lies in its combined structural features, which may confer unique chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases would be necessary
Propriétés
Numéro CAS |
105892-10-2 |
|---|---|
Formule moléculaire |
C14H22ClNO5S |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H7ClO2S.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-7(2)6(3-8,4-9)5-10/h1-4H,5H2,(H,10,11);8-10H,3-5H2,1-2H3 |
Clé InChI |
VIVVBSGTIOLUOH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(CO)(CO)CO.C1=CC(=CC=C1SCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)

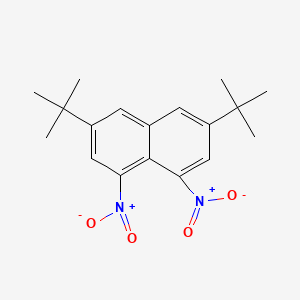
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)
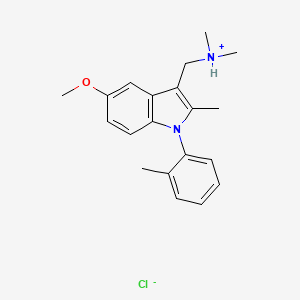
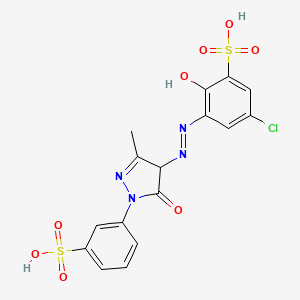
![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
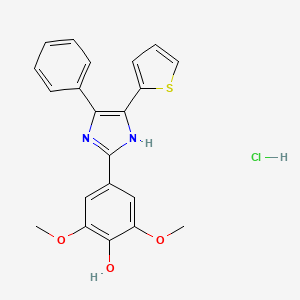
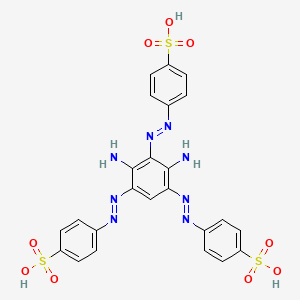
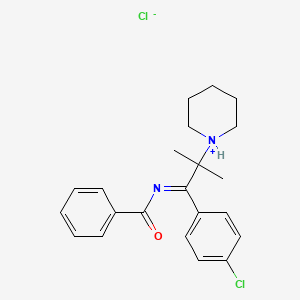
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
